
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- is a piperidine derivative that has garnered significant interest in the fields of organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. This reaction is highly enantioselective and can be performed under mild conditions using catalysts such as nickel or palladium .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes the use of protective groups and selective cleavage techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc/acetic acid, catalytic hydrogenation.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which can be further functionalized for specific applications .
Scientific Research Applications
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its hydroxyl and piperidinone groups play a crucial role in binding to target molecules and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-2,6-diphenylpiperidin-4-one
- 3a,7-Dimethyl-4,6-diphenyl-2-ethynyl-7a-hydroxyperhydropyrrolo[3,2-c]pyridine
Uniqueness
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
CAS No. |
677007-17-9 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-hydroxy-3,5-dimethyl-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C19H21NO2/c1-13-17(15-9-5-3-6-10-15)20(22)18(14(2)19(13)21)16-11-7-4-8-12-16/h3-14,17-18,22H,1-2H3 |
InChI Key |
SXURWAZBGBNMII-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
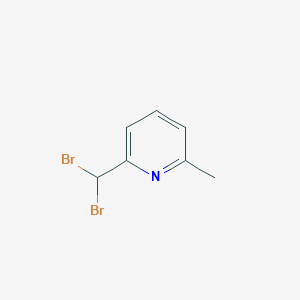
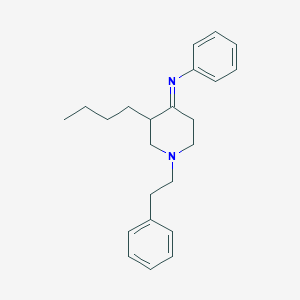
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
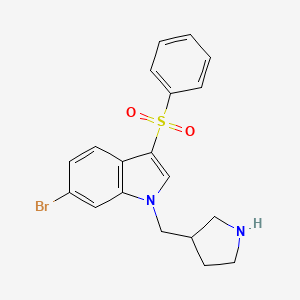
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
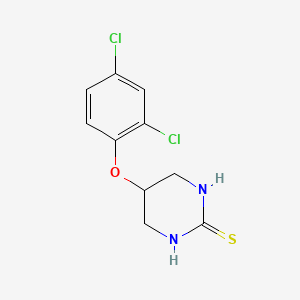

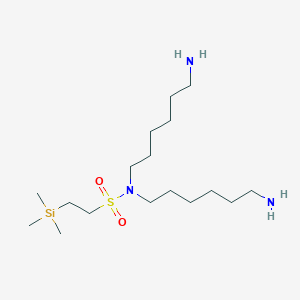
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)

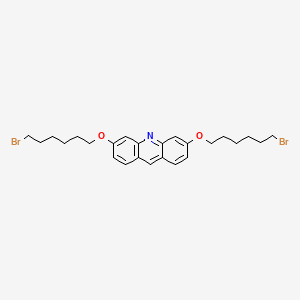
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)

